rac Clopidogrel-d4 Hydrogen Sulfate

Description

Properties

IUPAC Name |

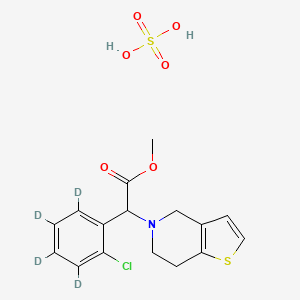

methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Characterization

Enantioselective Synthesis and Resolution of Racemic Deuterated Clopidogrel (B1663587) Analogues

The synthesis of deuterated clopidogrel analogues involves intricate steps to ensure the correct placement of deuterium (B1214612) atoms and to separate the desired enantiomer. The introduction of deuterium can alter the metabolic profile of the drug, making the synthesis of these analogues a key area of research. nih.govnih.gov

Stereochemical Control in Deuterium Incorporation

Achieving stereochemical control during deuterium incorporation is paramount. The synthesis of d4-clopidogrel often starts with the preparation of a deuterated intermediate. For instance, a d4-labeled intermediate can be synthesized through a coupling reaction between an amine intermediate and a deuterated tosylate intermediate. nih.gov This deuterated tosylate is prepared in a multi-step process to ensure full deuteration at specific methylene (B1212753) positions. nih.gov The final deuterated clopidogrel analogues are then typically converted to their salt forms, such as hydrochloride or hydrogen sulfate, for evaluation. nih.gov

Another approach involves the use of deuterated reagents in key reaction steps. For example, sodium borodeuteride (NaBD4) can be used for the reduction of a suitable precursor to introduce deuterium atoms stereoselectively. nih.gov The choice of solvent, such as deuterated methanol (B129727) (MeOD), can also play a role in the deuterium incorporation process. nih.gov

Optimized Synthetic Routes for Deuterated Clopidogrel Precursors

The synthesis of clopidogrel and its deuterated analogues can be approached through several routes. One common industrial method involves the condensation of o-chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by a series of reactions to form the racemic clopidogrel. derpharmachemica.com This racemic mixture is then resolved to obtain the desired (S)-(+)-enantiomer. derpharmachemica.com

For deuterated analogues, the synthesis is adapted to incorporate deuterium at specific positions. A synthetic scheme for d4-clopidogrel involves the initial synthesis of a deuterated thiophene-2-ethanol precursor. nih.gov This can be achieved through reactions involving deuterated reagents. This precursor is then tosylated and coupled with the appropriate chiral amino ester to yield the deuterated clopidogrel backbone. nih.gov

The table below outlines a general synthetic approach for a key deuterated intermediate.

Table 1: Synthetic Scheme for a Deuterated Clopidogrel Precursor

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Thiophene-2-carboxaldehyde | NaOMe, MeOD | Deuterated thiophene (B33073) intermediate |

| 2 | Deuterated thiophene intermediate | NaBD4, MeOD, THF, 70°C | Deuterated thiophene-2-ethanol |

| 3 | Deuterated thiophene-2-ethanol | p-TsCl, Et3N, CH2Cl2 | Deuterated 2-(2-Thienyl)ethyl tosylate |

Spectroscopic Elucidation of Molecular Structure and Isotopic Purity

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the isotopic purity of synthesized deuterated compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the clopidogrel molecule. nih.gov In ¹H NMR spectra of deuterated compounds, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This allows for the direct observation of the sites of deuteration. researchgate.net

For more detailed analysis, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei, providing information about their chemical environment. nih.gov Advanced 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, can further elucidate the structure and confirm the position of the deuterium labels by showing correlations between protons and carbons in the molecule. researchgate.net

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight of the deuterated clopidogrel and for assessing the level of isotopic enrichment. lgcstandards.com HRMS provides a very accurate mass measurement, which can differentiate between the deuterated and non-deuterated forms of the molecule.

The mass spectrum of rac-Clopidogrel-d4 Hydrogen Sulfate will show a molecular ion peak corresponding to the mass of the d4 isotopologue. nih.gov The isotopic distribution pattern in the mass spectrum can be analyzed to determine the percentage of d4, as well as the presence of any d1, d2, or d3 species. lgcstandards.com This information is critical for ensuring the quality and purity of the synthesized compound. A representative lot of rac-Clopidogrel-d4 Hydrogen Sulfate was found to have an isotopic purity of greater than 95%, with minor percentages of d3 and d2 isotopes detected. lgcstandards.com

Table 2: Mass Spectrometric Data for Clopidogrel and its Deuterated Analogue

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed Mass Transition (m/z) |

| Clopidogrel | C₁₆H₁₆ClNO₂S | 321.82 | 322.2 → 212.1 |

| rac-Clopidogrel-d4 | C₁₆H₁₂D₄ClNO₂S | 325.85 | 326.2 → 216.1 |

Data derived from studies using clopidogrel-d4 as an internal standard. nih.gov

Chromatographic Purity and Impurity Profiling of Deuterated Synthetics

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical purity of rac-Clopidogrel-d4 Hydrogen Sulfate and for identifying any potential impurities. researchgate.nethplc.eunih.gov

An enantiospecific HPLC method is often employed to separate the (S)- and (R)-enantiomers of clopidogrel and to quantify any enantiomeric excess. hplc.eu The method can also be used to detect and quantify any process-related impurities or degradation products. pharmaffiliates.comnih.govresearchgate.net

The purity of rac-Clopidogrel-d4 Hydrogen Sulfate is typically expected to be greater than 95% as determined by HPLC. lgcstandards.com Impurity profiling involves the identification and characterization of any minor components in the sample. pharmaffiliates.com This is crucial for ensuring the quality and consistency of the synthesized compound. Common impurities can arise from starting materials, side reactions, or degradation. pharmaffiliates.comnih.gov

Advanced Analytical Method Development and Validation

Development of Quantitative Bioanalytical Methods Utilizing rac Clopidogrel-d4 Hydrogen Sulfate as Internal Standard

The primary role of this compound in bioanalytical assays is to serve as an internal standard (IS). cphi-online.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry because it co-elutes with the unlabeled analyte and behaves almost identically during extraction and ionization, thus providing the most accurate correction. cphi-online.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of clopidogrel (B1663587) in biological samples due to its high sensitivity, selectivity, and speed. nih.govtandfonline.comnih.gov In this methodology, the analyte (clopidogrel) and the internal standard (this compound) are first separated from other components in the sample by liquid chromatography. Subsequently, they are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer.

The mass spectrometer is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). For clopidogrel, a common transition is m/z 322.2 → 212.0, while for this compound, the transition is m/z 326.2 → 216.0. tandfonline.com The difference in mass-to-charge ratio (m/z) between the analyte and the deuterated internal standard allows for their simultaneous but distinct detection, ensuring that the signal from the internal standard does not interfere with the signal from the analyte.

Several studies have detailed the development of LC-MS/MS methods for clopidogrel using its deuterated analog as an internal standard. nih.govtandfonline.comnih.gov These methods often involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix before analysis. nih.govnih.gov

Optimization for Diverse Biological Matrices (e.g., in vitro assay samples, animal biofluids)

The successful application of a bioanalytical method requires its optimization for the specific biological matrix being analyzed. Different matrices, such as human plasma, animal biofluids (e.g., rat or dog plasma), and in vitro assay samples, present unique challenges due to their varying compositions of proteins, lipids, and other endogenous components. nih.govtandfonline.com

Optimization strategies often focus on the sample extraction procedure to maximize the recovery of the analyte and internal standard while minimizing the co-extraction of matrix components that can cause ion suppression or enhancement in the mass spectrometer. For instance, solid-phase extraction (SPE) has been shown to provide cleaner extracts compared to simple protein precipitation. tandfonline.com The choice of SPE sorbent and elution solvents is critical and needs to be tailored to the specific properties of clopidogrel and the biological matrix.

Furthermore, chromatographic conditions, including the choice of the analytical column, mobile phase composition, and gradient elution profile, are optimized to achieve good separation of clopidogrel from potential interfering peaks and to ensure a short analysis time.

Methodological Validation Parameters: Specificity, Sensitivity, Linearity, and Precision

A bioanalytical method must be rigorously validated to ensure its reliability and adherence to regulatory guidelines. The validation process assesses several key parameters:

Specificity and Selectivity: This parameter evaluates the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net The use of MRM in LC-MS/MS provides a high degree of selectivity. nih.gov

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govnih.gov For clopidogrel, methods using this compound as an internal standard have achieved LLOQs in the low pg/mL range. nih.gov

Linearity: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A correlation coefficient (r) close to 1 indicates good linearity. tandfonline.comnih.gov

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration. Both intra-day and inter-day precision and accuracy are assessed. innovareacademics.innih.gov

The following interactive table summarizes typical validation parameters from a study utilizing a deuterated internal standard for clopidogrel analysis.

| Validation Parameter | Result |

| Linearity Range | 20.4–10,772.6 pg/mL tandfonline.com |

| Correlation Coefficient (r) | ≥ 0.9977 tandfonline.com |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL nih.gov |

| Intra-day Precision (%CV) | 0.196-1.774% innovareacademics.in |

| Inter-day Precision (%CV) | 0.451-1.303% innovareacademics.in |

| Accuracy (% Recovery) | 90-99% nih.gov |

Evaluation of Matrix Effects and Stability of Deuterated Analogues in Analytical Contexts

Matrix Effects: The evaluation of matrix effects is a critical component of bioanalytical method validation, particularly for LC-MS/MS assays. Matrix effects are the alteration of ionization efficiency by the presence of co-eluting, undetected matrix components. tandfonline.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for matrix effects because the deuterated standard is affected in the same way as the unlabeled analyte. tandfonline.com The matrix factor is typically calculated by comparing the peak response of the analyte in a post-extraction spiked sample to its response in a neat solution.

Stability: The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions must be thoroughly investigated. nih.govnih.gov This ensures that the measured concentrations are reflective of the concentrations at the time of sample collection. Stability studies typically include:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period of time that simulates the sample handling process. nih.gov

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

Studies have demonstrated that clopidogrel and its deuterated analogs are stable under typical storage and analytical conditions, ensuring the integrity of the results obtained from bioanalytical studies. innovareacademics.inasianjpr.com

Metabolic Pathway Elucidation and Biotransformation Studies in Vitro and Animal Models

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Enzymatic Metabolism

The substitution of hydrogen with the heavier isotope deuterium can slow down the rate of chemical reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. nih.govnih.gov This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a key principle behind the design of deuterated drugs. nih.govplos.org

Cytochrome P450 (CYP)-Mediated Biotransformation in Hepatic Microsomal Systems (in vitro)

In vitro studies utilizing human and rat liver microsomes (HLMs and RLMs) have been instrumental in elucidating the impact of deuteration on Clopidogrel's metabolism. nih.govnih.gov The conversion of Clopidogrel (B1663587) to its intermediate, 2-oxo-clopidogrel, is the initial step in the bioactivation pathway, catalyzed by various CYP isoforms, including CYP1A2, CYP2B6, and CYP2C19. pharmgkb.orgnih.gov Subsequent oxidation to the active thiol metabolite is also mediated by CYP enzymes. nih.govnih.gov

Studies on deuterated Clopidogrel analogs have shown that selective deuteration of the piperidine (B6355638) moiety leads to a significant increase in the formation of the desired 2-oxo-clopidogrel (M2) in both HLM and RLM systems. nih.gov This suggests that deuteration enhances the metabolic stability of the piperidine ring, thereby shunting metabolism towards the desired thiophene (B33073) oxidation pathway. nih.gov

Modulated Metabolic Stability and Prodrug Bioactivation

The primary goal of deuterating Clopidogrel is to enhance its metabolic stability and, consequently, improve the efficiency of its bioactivation. nih.govacs.org By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the C-D bond becomes stronger and less susceptible to enzymatic cleavage. nih.gov

In vitro studies have demonstrated that deuterated analogs of Clopidogrel exhibit increased stability, particularly against undesirable metabolic pathways like oxidation of the piperidine moiety. nih.gov This enhanced stability directly contributes to a higher percentage of the prodrug being converted into its active form. nih.govacs.org For instance, deuteration of the piperidine ring has been shown to significantly boost the formation of the pharmacologically desired metabolites. nih.gov Similarly, deuteration of the benzylic methyl ester group has been found to slow the rate of hydrolysis, another major deactivating metabolic pathway. nih.govmdpi.com This leads to a greater availability of the parent compound for the bioactivation process. nih.govresearchgate.net

Identification and Structural Characterization of Deuterated Metabolites

The metabolic profiling of deuterated Clopidogrel has confirmed that deuteration does not typically lead to the formation of novel or unique metabolites. nih.gov Instead, the same set of metabolites observed with the non-deuterated parent compound are produced, albeit in different proportions. nih.gov The primary active metabolite of Clopidogrel is a highly unstable thiol compound, which has been identified and characterized using various analytical techniques like LC/MS and NMR. nih.gov The deuterated active metabolite differs only in the presence of deuterium atoms at the specified positions. nih.gov For example, in Clopidogrel-d3, the active metabolite contains a deuterated methyl ester group. nih.govmdpi.com

Comparative Hydrolytic Stability of Deuterated and Non-Deuterated Forms (in vitro systems, animal whole blood)

A significant portion of Clopidogrel is inactivated through hydrolysis of its methyl ester group to form an inactive carboxylic acid derivative. nih.govresearchgate.net Studies have shown that deuterating the methyl ester group can significantly slow down this hydrolytic process. nih.govmdpi.com

In an in vitro study using rat whole blood, clopidogrel-d3, where the methyl group of the ester is deuterated, demonstrated a slower rate of hydrolysis compared to its non-deuterated counterpart. nih.govmdpi.com This increased hydrolytic stability contributes to a higher plasma concentration of the parent drug, making more of it available for the crucial CYP-mediated bioactivation steps. nih.gov

Metabolic Shifting Induced by Deuteration in Animal Models

The strategic placement of deuterium atoms can intentionally alter the primary site of metabolism, a phenomenon known as metabolic shifting. nih.govacs.org In the case of Clopidogrel, deuteration of the piperidine ring was designed to reduce its oxidation, thereby redirecting the metabolic machinery towards the desired oxidation of the thiophene ring, which is essential for bioactivation. nih.gov

In vitro studies with human and rat liver microsomes have confirmed this targeted metabolic shift. nih.gov For deuterated analogs like d2-, d4-, and d6-CPG, the formation of the key intermediate 2-oxo-clopidogrel (M2) accounted for a higher percentage of the total CYP-catalyzed conversion compared to non-deuterated Clopidogrel. nih.gov This demonstrates that deuteration successfully shunts metabolism away from the non-activating piperidine moiety and towards the bioactivation pathway. nih.gov This metabolic redirection ultimately leads to a higher yield of the pharmacologically active metabolite. nih.govnih.gov

Pharmacokinetic Investigations in Vitro and Animal Models

Influence of Deuteration on Absorption, Distribution, and Excretion in Animal Models

The strategic placement of deuterium (B1214612) atoms on the piperidine (B6355638) moiety of clopidogrel (B1663587) is designed to influence its metabolic pathway, which in turn affects its excretion profile. While comprehensive absorption, distribution, and excretion (ADME) studies specifically for rac Clopidogrel-d4 Hydrogen Sulfate are not extensively detailed in the public domain, inferences can be drawn from research on deuterated clopidogrel analogues.

Alterations in Pharmacokinetic Parameters (e.g., half-life, systemic exposure, clearance)

The introduction of deuterium can alter key pharmacokinetic parameters by modifying metabolic stability. This is known as the kinetic isotope effect.

However, the most critical alteration is in the metabolic clearance pathways. Deuteration at the piperidine moiety enhances its stability against oxidation, a non-activating metabolic route. nih.govnih.gov This modification effectively redirects the metabolism toward the cytochrome P450 (CYP)-catalyzed two-step oxidation of the thiophene (B33073) ring, which produces the pharmacologically active metabolite. nih.gov Consequently, while the clearance of the parent drug might be similar, the clearance towards the active metabolite is increased. This results in significantly higher systemic exposure to the desired active metabolite compared to what is achieved with non-deuterated clopidogrel. nih.govnih.gov This increased bioactivation efficiency is the primary pharmacokinetic alteration sought with deuteration. nih.gov

Comparative Pharmacokinetic Profiles of Deuterated and Non-Deuterated Analogues in Preclinical Species

Comparative studies in preclinical models have been crucial in demonstrating the therapeutic potential of deuterating clopidogrel. These studies highlight the differences in metabolic outcomes between the deuterated and non-deuterated versions.

In vitro investigations using rat and human liver microsomes revealed that deuterated clopidogrel analogues consistently yield more of the desired metabolites responsible for its antiplatelet effect. nih.gov As shown in the table below, the formation of 2-oxo-clopidogrel (M2), the key intermediate in the activation pathway, was significantly higher for deuterated versions (d2, d4, and d6-CPG) compared to non-deuterated clopidogrel (d0-CPG). nih.gov This demonstrates a successful metabolic shift away from attritional pathways and towards bioactivation. nih.gov

| Compound | Microsome Source | Relative Formation of Active Pathway Intermediate (2-oxo-clopidogrel) |

|---|---|---|

| d0-Clopidogrel (Non-deuterated) | Human (HLM) | Baseline |

| d2-Clopidogrel | Human (HLM) | Significantly Increased vs. d0-CPG nih.gov |

| d4-Clopidogrel | Human (HLM) | Significantly Increased vs. d0-CPG nih.gov |

| d6-Clopidogrel | Human (HLM) | Significantly Increased vs. d0-CPG nih.gov |

| d0-Clopidogrel (Non-deuterated) | Rat (RLM) | Baseline |

| Deuterated Analogues (d2, d4, d6) | Rat (RLM) | Higher than d0-CPG nih.gov |

This enhanced bioactivation observed in vitro translates to improved pharmacodynamic activity in vivo. In a rat model, oral administration of deuterated clopidogrel analogues resulted in a significantly greater inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation compared to standard clopidogrel at the same dose. nih.gov This superior antiplatelet effect serves as a surrogate marker for higher in vivo exposure to the active metabolite. nih.gov

| Compound | Maximal Platelet Aggregation (%) | Platelet Aggregation at 5 min (%) |

|---|---|---|

| Vehicle Control | 85.4 ± 3.5 | 81.4 ± 4.1 |

| d0-Clopidogrel (Non-deuterated) | 56.3 ± 11.2 | 50.1 ± 11.5 |

| d2-Clopidogrel | 39.2 ± 10.8 | 31.5 ± 10.4 |

| d4-Clopidogrel | 39.5 ± 9.8 | 32.1 ± 9.5 |

| d6-Clopidogrel | 40.1 ± 10.1 | 33.0 ± 9.9 |

| Data represents mean ± SD, n=8. All deuterated groups showed significantly higher inhibition than the d0 group. nih.gov |

Membrane Permeability and Cellular Transport Studies (in vitro)

While specific in vitro permeability studies for this compound are not available, research on the non-deuterated parent compound provides essential insights into its cellular transport mechanisms. Clopidogrel is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. nih.gov

Studies using Caco-2 cells, a model for human intestinal absorption, have demonstrated that clopidogrel's transport is limited by the efflux transporter P-glycoprotein (P-gp). nih.govnih.gov In these in vitro models, inhibiting P-gp resulted in a significant, up to nine-fold, increase in the absorptive flux of clopidogrel across the Caco-2 cell monolayers. nih.gov This indicates that P-gp actively pumps clopidogrel out of intestinal cells and back into the lumen, thereby limiting its net absorption and oral bioavailability. nih.gov

Given that deuteration in this compound does not alter the core molecular structure responsible for transporter interaction, it is highly probable that the deuterated analogue is also a substrate for P-gp. Therefore, its intestinal absorption would similarly be influenced by the expression and activity of this efflux transporter.

Mechanistic Research at the Molecular and Cellular Level

Molecular Basis of Interaction with Platelet ADP P2Y12 Receptor (Thienopyridine Class)

The antiplatelet effect of clopidogrel (B1663587) and its deuterated analogues stems from their classification as thienopyridines, a class of prodrugs that act as P2Y12 receptor antagonists. oup.comjddtonline.info These compounds are inactive in their initial state and require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to become pharmacologically active. oup.comyoutube.com The activation process converts the prodrug into a highly reactive thiol metabolite. oup.comnih.gov

The core mechanism involves the irreversible binding of this active metabolite to the platelet P2Y12 receptor. oup.comoup.com The P2Y12 receptor is a crucial chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP), a key mediator in platelet activation and aggregation. youtube.com The active thiol metabolite forms a covalent disulfide bridge with specific cysteine residues on the extracellular domain of the P2Y12 receptor. oup.comnih.gov This covalent bond permanently modifies the receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet aggregation. oup.comnih.gov

Research indicates that this interaction not only blocks the ADP binding site but also disrupts the receptor's structural organization. The active metabolite has been shown to induce the breakdown of P2Y12 receptor homooligomers (functional multi-unit complexes) into dimeric and monomeric forms. nih.gov Furthermore, this process causes the P2Y12 receptors to be partitioned out of specialized membrane microdomains known as lipid rafts, which are essential for their proper function. nih.gov By disrupting both ADP binding and the receptor's functional assembly, the active metabolite effectively neutralizes the P2Y12 pathway for the entire lifespan of the platelet, which is approximately 7 to 10 days. oup.comyoutube.com

Enzyme Inactivation Mechanisms (e.g., CYP2C19) by Deuterated Clopidogrel Metabolites (in vitro)

The metabolic activation of clopidogrel is a complex, two-step process involving multiple cytochrome P450 enzymes. researchgate.netpharmgkb.org The first step, the formation of 2-oxo-clopidogrel, is catalyzed by enzymes including CYP1A2, CYP2B6, and CYP2C19. researchgate.netnih.gov The second step, which generates the active thiol metabolite, involves CYP2B6, CYP2C9, CYP3A4, and CYP2C19. pharmgkb.orgnih.gov

Clopidogrel itself is known to be a mechanism-based inhibitor of CYP2C19. nih.gov This inhibition is caused by the formation of chemically reactive metabolites during the oxidation of the thiophene (B33073) moiety, which can covalently bind to and inactivate the enzyme. nih.gov Genetic variations in CYP2C19 that result in poor metabolizer status can significantly impair the activation of clopidogrel, reducing its antiplatelet effect. nih.govyoutube.com

Interestingly, strategic deuteration of the clopidogrel molecule has been shown to alter its interaction with these metabolic enzymes. In vitro studies have demonstrated that deuterated clopidogrel metabolites lead to reduced inhibition of major metabolic enzymes, including CYP2C19, CYP2B6, and CYP2C9. researchgate.net This effect is attributed to a "targeted metabolism shift," where deuteration enhances the stability of certain parts of the molecule, such as the piperidine (B6355638) ring. nih.govnih.gov This increased stability makes the molecule less susceptible to attritional metabolic pathways, thereby reducing the generation of certain reactive metabolites that may inactivate CYP enzymes. researchgate.netnih.gov By redirecting the metabolism towards the intended bioactivation pathway, deuteration can potentially increase the concentration of the active metabolite while mitigating the mechanism-based inhibition of key enzymes like CYP2C19. researchgate.net

Table 1: Key Enzymes in Clopidogrel Metabolism and the Influence of Deuteration This table is based on data from studies on clopidogrel and its deuterated analogues.

| Enzyme Family | Specific Enzyme | Role in Clopidogrel Metabolism | Effect of Deuterated Metabolites |

| Cytochrome P450 | CYP2C19 | Catalyzes both the first and second activation steps. pharmgkb.orgnih.gov | Reduced enzyme inhibition. researchgate.net |

| CYP3A4 / CYP3A5 | Primarily involved in the second activation step. pharmgkb.orgresearchgate.net | Not specified, but overall metabolic shift may alter substrate flow. | |

| CYP1A2 | Involved in the first activation step (formation of 2-oxo-clopidogrel). researchgate.netnih.gov | Not specified. | |

| CYP2B6 | Involved in both activation steps. researchgate.netnih.gov | Reduced enzyme inhibition. researchgate.net | |

| CYP2C9 | Involved in the second activation step. pharmgkb.orgnih.gov | Reduced enzyme inhibition. researchgate.net | |

| Esterases | Carboxylesterase 1 (CES1) | Hydrolyzes ~85% of the prodrug to an inactive carboxylic acid metabolite. researchgate.netresearchgate.net | Deuteration at the methyl ester group slows the rate of hydrolysis. mdpi.comresearchgate.net |

Cellular Antiplatelet Activity and Aggregation Studies in Animal Blood/Platelets (ex vivo)

The enhanced metabolic profile of deuterated clopidogrel analogues translates to superior antiplatelet activity in animal models. Ex vivo studies using blood and platelets from animals treated with these compounds provide direct evidence of their increased pharmacological potency.

In a key study using a rat model, oral administration of deuterated clopidogrel analogues resulted in a significantly higher inhibition of ADP-induced platelet aggregation compared to an equivalent dose of standard clopidogrel. nih.govnih.gov The experiments involved measuring platelet aggregation in fresh whole blood collected from the rats two hours after they were given the drug. mdpi.com

Specifically, analogues of clopidogrel deuterated at the piperidine moiety (d2, d4, and d6-CPG) demonstrated a greater ability to prevent platelets from clumping together when stimulated with ADP. nih.govresearchgate.net Similarly, clopidogrel deuterated at the benzylic methyl ester group (clopidogrel-d3) also showed increased antiplatelet activity in rats. mdpi.com These findings were consistent across different deuteration strategies, highlighting the principle that improving metabolic efficiency enhances the drug's primary pharmacological effect. nih.govmdpi.com These ex vivo results from animal platelets confirm that the biochemical advantages observed in vitro—namely, the potentiation of the bioactivation pathway—lead to a more robust antiplatelet effect in vivo. nih.govnih.gov

Table 2: Comparative Antiplatelet Activity of Deuterated vs. Non-Deuterated Clopidogrel in a Rat Model Data synthesized from findings reported in pharmacological studies. nih.gov

| Compound | Deuteration Position | Relative Inhibition of ADP-Induced Platelet Aggregation (vs. Vehicle) | Statistical Significance (vs. Non-Deuterated Clopidogrel) |

| Clopidogrel (d0-CPG) | None | ~50% | N/A |

| d2-Clopidogrel | Piperidine Ring | >60% | P < 0.05 |

| d4-Clopidogrel | Piperidine Ring | ~70% | P < 0.01 |

| d6-Clopidogrel | Piperidine Ring | >70% | P < 0.01 |

Elucidation of Reaction Pathways and Rate-Limiting Steps Using Deuterium (B1214612) Labeling

Deuterium labeling serves as a powerful tool to investigate and manipulate the metabolic fate of a drug, a strategy that has been successfully applied to clopidogrel. nih.govmdpi.com The underlying principle is the kinetic isotope effect, where the greater mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. As a result, metabolic reactions that involve breaking this bond proceed more slowly. By selectively placing deuterium atoms at specific sites on the clopidogrel molecule, researchers can slow down undesirable metabolic reactions and redirect the prodrug towards more efficient bioactivation. researchgate.netnih.gov

This "targeted metabolism shift" strategy has been used to elucidate two major rate-limiting steps in clopidogrel's metabolism:

Hydrolysis by Esterases: Approximately 85% of an oral dose of clopidogrel is rapidly hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid metabolite, representing a major attritional pathway. researchgate.netresearchgate.net By replacing the hydrogen atoms on the methyl ester group with deuterium (e.g., clopidogrel-d3), the rate of this hydrolysis is significantly slowed. mdpi.comresearchgate.net This makes more of the parent prodrug available for the necessary two-step activation by CYP enzymes.

Attritional Oxidation by CYPs: Besides the desired oxidation on the thiophene ring, clopidogrel also undergoes oxidation at other sites, such as the piperidine moiety, which does not lead to an active metabolite. nih.gov This represents another inefficient pathway that limits the formation of the active compound. Placing deuterium on the piperidine ring (e.g., d4-clopidogrel) enhances its metabolic stability, reducing its rate of non-activating oxidation. nih.govnih.gov This effectively shunts the metabolic process away from this attritional pathway and potentiates the desired thiophene 2-oxidation, which is the first crucial step in bioactivation. nih.govresearchgate.net

Through these applications, deuterium labeling has not only helped to identify and quantify the competing metabolic pathways but has also provided a rational chemical strategy to overcome the low bioactivation efficiency that contributes to the clinical variability of clopidogrel. nih.govmdpi.com

Stereochemical Considerations and Chiral Stability Research

Deuterium-Enabled Chiral Switching (DECS) as a Stabilization Strategy for Racemic Compounds

Separating the desired enantiomer from a racemic mixture, a process known as "chiral switching," is a common strategy to enhance a drug's efficacy and reduce potential toxicity. acs.orgnih.gov However, this approach is often unfeasible for molecules with chiral centers that are prone to rapid stereoisomerization, where the two enantiomers can readily interconvert. acs.orgnih.govresearchgate.net

Deuterium-Enabled Chiral Switching (DECS) has emerged as a novel and effective strategy to overcome this limitation. acs.orgnih.gov This technique involves the selective incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, at a specific chiral center within a molecule. acs.orgnih.gov The fundamental principle behind DECS is the deuterium kinetic isotope effect (DKIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break the C-D bond, which can significantly slow down chemical reactions involving the cleavage of this bond, including those that lead to racemization. nih.gov

By strategically replacing hydrogen with deuterium at the unstable chiral center, DECS can stabilize the individual enantiomers, reducing the rate of stereoisomerization both in laboratory settings and within the body. acs.orgnih.gov This stabilization allows for the successful isolation, characterization, and administration of the therapeutically beneficial enantiomer from a previously inseparable racemic mixture. acs.orgresearchgate.net The key advantage of this method is that it enhances chiral stability with minimal impact on the parent compound's pharmacological properties, unlike other stabilization attempts that might involve replacing the hydrogen with a larger group like fluorine or methyl. acs.orgnih.gov

Investigation of Stereoisomerization and Racemization Mechanisms in Deuterated Clopidogrel (B1663587)

The stereocenter in the clopidogrel molecule is susceptible to racemization, a process that converts a single enantiomer into an equal mixture of both enantiomers. Research indicates that for clopidogrel, this process can be facilitated by a base. google.com The mechanism involves the deprotonation (removal of a proton) at the chiral carbon, leading to a planar intermediate that can then be reprotonated from either side, resulting in a mixture of the (R) and (S) forms. google.com

In the context of deuterated clopidogrel, such as rac Clopidogrel-d4 Hydrogen Sulfate, the mechanism of stereoisomerization is fundamentally the same, but the rate is significantly altered. The deuterium atoms on the phenyl ring are for isotopic labeling purposes, but if deuterium were placed at the chiral carbon, the DKIE would come into play. The increased strength of the C-D bond compared to the C-H bond makes the initial deprotonation step—the rate-limiting step in the racemization process—slower and more difficult.

Studies on deuterated analogues of clopidogrel have demonstrated an enhancement in the stability of the piperidine (B6355638) moiety. nih.gov This increased stability leads to a significant increase in the percentage of prodrug activation in vitro. nih.gov By slowing the rate of racemization, deuteration allows the therapeutically active (S)-enantiomer to exert its effect before it can convert to the inactive or potentially undesirable (R)-enantiomer. ubbcluj.romdpi.com This targeted stabilization showcases the potential of deuteration to overcome some of the clinical drawbacks associated with the metabolic and stereochemical instability of the original compound. nih.gov

Chromatographic and Spectroscopic Methods for Enantiomeric Purity Assessment

Accurately assessing the enantiomeric purity of chiral compounds like deuterated clopidogrel is crucial. This requires sophisticated analytical techniques capable of distinguishing between and quantifying the individual stereoisomers. nih.gov

Chromatographic Methods are the most widely used techniques for separating and quantifying enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly prominent. ubbcluj.ro The key to these separations is the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds and thus be separated. ubbcluj.ronih.gov

Several successful chromatographic methods have been developed for clopidogrel enantiomers:

Supercritical Fluid Chromatography (SFC): Packed column SFC using a Chiralcel OD-H column has demonstrated excellent separation of clopidogrel enantiomers. scirp.org

HPLC/UPLC with Chiral Columns: Various CSPs have proven effective, including those based on cellulose (B213188) derivatives (e.g., Lux Cellulose-2 and Lux Cellulose-3) and proteins (e.g., ovomucoid-based columns). ubbcluj.ronih.gov These methods are often coupled with mass spectrometry (MS/MS) for highly sensitive and specific detection. nih.gov

The selection of the mobile phase, column temperature, and flow rate are critical parameters that must be optimized to achieve baseline separation of the enantiomers. ubbcluj.roscirp.org

Interactive Table: Chromatographic Methods for Clopidogrel Enantiomer Separation

| Analytical Technique | Chiral Stationary Phase (Column) | Mobile Phase Example | Detection | Reference |

| SFC | Chiralcel OD-H | CO2 with modifier | UV | scirp.org |

| UPLC-MS/MS | Lux Cellulose-3 | Methanol (B129727)/Formic Acid (100/0.1 v/v) | MS/MS | nih.gov |

| HPLC-UV | Ovomucoid-based column | Phosphate-acetonitrile mixture | UV (220 nm) | ubbcluj.ro |

| HPLC | Nova-Pak® C18 | Ammonium formate (B1220265) buffer (pH 4.0) / Acetonitrile (40:60) | UV (225 nm) | jfda-online.com |

Spectroscopic Methods provide complementary information and can be used for both purity assessment and the determination of absolute configuration. nih.gov

Optical Rotation (OR): This classical technique measures the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of rotation are characteristic of a specific enantiomer at a given concentration, allowing for confirmation of the enantiomeric identity and calculation of enantiomeric excess. mdpi.comnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and can provide information about the stereochemical structure. nih.gov

Vibrational Circular Dichroism (VCD): This advanced technique measures the differential absorption of left and right circularly polarized infrared light. VCD has shown remarkable success in determining the absolute configuration of chiral molecules, sometimes serving as an alternative to X-ray crystallography. nih.gov

Raman Spectroscopy: While not inherently a chiral technique, Raman spectroscopy can be used to identify the structural fingerprints of different crystalline forms (polymorphs) of a compound, which can be important in pharmaceutical analysis. mdpi.com

Interactive Table: Spectroscopic Methods for Enantiomeric Analysis

| Spectroscopic Technique | Application in Chiral Analysis | Reference |

| Optical Rotation (OR) | Confirms enantiomer identity and purity (enantiomeric excess). | mdpi.comnih.gov |

| Circular Dichroism (CD) | Characterizes chiral molecules and provides stereochemical information. | nih.gov |

| Vibrational Circular Dichroism (VCD) | Determines absolute configuration of chiral molecules. | nih.gov |

| Raman Spectroscopy | Identifies different polymorphic forms and structural fingerprints. | mdpi.com |

Future Directions and Advanced Research Perspectives

Development of Novel Deuterated Clopidogrel (B1663587) Analogues for Specific Research Applications

The development of novel deuterated clopidogrel analogues is driven by the need to overcome the limitations of the parent drug, clopidogrel. Clopidogrel is a prodrug that requires bioactivation by hepatic cytochrome P450 (CYP) enzymes to exert its antiplatelet effect. nih.govmdpi.com However, a significant portion of the administered dose is diverted to an inactive carboxylic acid metabolite through hydrolysis by carboxylesterase 1 (CES1), leading to low bioactivation efficiency and high inter-individual variability in patient response. nih.govnih.gov

Research has focused on a "targeted metabolism shift" strategy by selectively deuterating specific sites on the clopidogrel molecule. nih.govnih.gov The goal is to slow down the undesirable metabolic pathways, thereby shunting more of the prodrug towards the desired CYP-mediated activation pathway. nih.gov Studies have shown that deuteration of the piperidine (B6355638) moiety of clopidogrel can significantly enhance the stability of this part of the molecule against oxidation, a form of attritional metabolism. nih.govnih.gov This modification leads to a higher percentage of the prodrug being converted to its active form.

In vitro studies using human liver microsomes have demonstrated that deuterated analogues show a marked increase in prodrug activation compared to non-deuterated clopidogrel. nih.govnih.gov Subsequent in vivo studies in rat models have corroborated these findings, showing that orally administered deuterated analogues exhibit superior inhibitory activity against adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. nih.govnih.gov These findings underscore the potential of deuterated clopidogrel analogues as a new generation of antiplatelet agents with potentially improved clinical efficacy. nih.gov

| Deuterated Analogue | Site of Deuteration | In Vitro Prodrug Activation (%) | In Vivo Inhibition of Platelet Aggregation (%) | Reference |

| d0-Clopidogrel | None | 100 (Baseline) | 45.3 ± 5.1 | nih.gov |

| d2-Clopidogrel | Piperidine Ring | 145 ± 11 | 58.7 ± 6.2 | nih.gov |

| d4-Clopidogrel | Piperidine Ring | 162 ± 13 | 65.4 ± 7.3 | nih.gov |

Data represents the mean ± SD from studies in a rat model, showing a significant increase in both bioactivation and pharmacological activity for the deuterated analogues compared to the parent compound (p < 0.01). nih.gov

Integration of Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing predictive insights into molecular behavior and interactions. rsc.org In the context of deuterated clopidogrel analogues, these techniques offer a powerful means to rationalize experimental findings and guide the design of new compounds with optimized properties.

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure and reactivity of molecules. rsc.org DFT calculations can be employed to analyze how deuteration affects the bond strengths within the clopidogrel molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which is the basis of the kinetic isotope effect that slows metabolic cleavage at deuterated sites. alfa-chemistry.com Computational models can pinpoint the metabolic "soft spots" vulnerable to enzymatic attack and predict the impact of deuteration at these positions. nih.gov For instance, modeling can confirm that deuteration of the piperidine ring increases its stability against oxidative degradation. nih.gov

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of clopidogrel and its deuterated analogues in virtual populations. nih.gov By integrating data on enzyme kinetics (like CYP2C19 and CES1 activity), physicochemical properties, and physiological parameters, PBPK models can predict the plasma concentration-time profiles of the parent drug and its metabolites. nih.gov This allows researchers to forecast how the metabolic shift achieved through deuteration will alter the pharmacokinetic profile, potentially leading to more sustained levels of the active metabolite and a more predictable therapeutic response. nih.govnih.gov

| Computational Model | Application in Deuterated Clopidogrel Research | Key Insights | Reference |

| Density Functional Theory (DFT) | Molecular structure and reactivity analysis | Predicts changes in bond strength and reactivity upon deuteration; identifies metabolic vulnerabilities. | rsc.org |

| Molecular Docking | Simulation of drug-enzyme binding | Visualizes how clopidogrel analogues fit into the active sites of metabolizing enzymes like CYPs and CES1. | uq.edu.au |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulation of ADME properties | Predicts pharmacokinetic profiles of deuterated analogues in virtual populations; evaluates the impact of altered metabolism on drug exposure. | nih.gov |

Expanding the Utility of rac Clopidogrel-d4 Hydrogen Sulfate in Preclinical Drug Discovery Tools

Beyond the development of new therapeutic agents, this compound serves a critical function as a preclinical drug discovery tool, specifically as a stable isotope-labeled internal standard for bioanalytical studies. acanthusresearch.comlgcstandards.com

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of the parent drug and its metabolites in biological matrices (e.g., plasma, urine) is essential. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification. nih.gov

Because the deuterated standard is chemically identical to the non-deuterated analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov By adding a known amount of this compound to a sample, any variability or loss during sample preparation and analysis can be corrected for, as the ratio of the analyte to the standard remains constant. This ensures the reliability and reproducibility of the data generated in preclinical studies, which is fundamental for understanding the ADME properties of new clopidogrel analogues and making informed decisions in the drug development process.

The availability of high-purity this compound facilitates a wide range of preclinical research applications, from early in vitro metabolic stability assays in liver microsomes to in vivo pharmacokinetic studies in animal models. acanthusresearch.comlgcstandards.com

Q & A

Q. What is the role of rac Clopidogrel-d4 Hydrogen Sulfate in pharmacological research?

this compound is a deuterated analog of clopidogrel, primarily used as a selective P2Y12 receptor antagonist to study platelet inhibition mechanisms. Its deuterium labeling enables precise tracking of metabolic pathways and pharmacokinetic profiles in mass spectrometry (MS)-based assays, reducing background interference in biological matrices . Researchers employ it as an internal standard to quantify non-deuterated clopidogrel and its metabolites, ensuring analytical accuracy via isotopic dilution .

Q. How does deuterium labeling enhance metabolic studies of clopidogrel analogs?

Deuterium incorporation at specific positions (e.g., aromatic or methyl groups) improves metabolic stability and allows differentiation between endogenous and exogenous compounds in MS. For example, rac Clopidogrel-d4’s deuterated sites avoid metabolic "hotspots," minimizing isotope effects that could skew data on hepatic CYP450-mediated activation . This labeling strategy also facilitates quantitative metabolite profiling by generating distinct mass-to-charge () ratios for parent drugs and their derivatives .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to isolate analytes from plasma .

- Chromatographic separation : Use of C18 columns with mobile phases containing methanol/water and 0.1% formic acid to resolve clopidogrel-d4 from endogenous interferents .

- Validation parameters : Assess selectivity, sensitivity (LOQ ≤ 1 ng/mL), and linearity (R² > 0.99) per ICH guidelines .

Advanced Research Questions

Q. What methodological considerations are critical when incorporating this compound in quantitative bioanalytical assays?

- Isotopic purity : Ensure ≥98% deuterium enrichment to prevent cross-talk between labeled and unlabeled ions in MS .

- Matrix effects : Validate recovery rates (>85%) across species (e.g., human, rat) to account for phospholipid interference .

- Internal standard optimization : Match ionization efficiency between clopidogrel-d4 and target analytes by adjusting collision energy and source temperature .

Q. How can researchers address data discrepancies arising from deuterium isotope effects in studies using this compound?

- Kinetic isotope effects (KIE) : Evaluate metabolic rate differences between deuterated and non-deuterated analogs using time-course pharmacokinetic studies .

- Cross-validation : Compare results from clopidogrel-d4 with non-isotopic internal standards (e.g., carbamazepine-d10) to identify systematic biases .

- Computational modeling : Use molecular dynamics simulations to predict deuterium’s impact on CYP450 binding affinities .

Q. What strategies optimize chromatographic separation of this compound from stereoisomers and degradation products?

- Column chemistry : Utilize chiral columns (e.g., Chiralpak AD-H) with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers .

- Mobile phase adjustments : Add 0.1% trifluoroacetic acid to improve peak symmetry and reduce tailing caused by sulfonic acid groups .

- Temperature control : Maintain column temperatures at 25°C to stabilize retention times and minimize variability .

Q. How should researchers validate the stability of this compound under various storage conditions?

- Long-term stability : Store lyophilized powder at -80°C in amber vials to prevent photodegradation; assess stability over 12 months via LC-MS .

- In-solution stability : Test freeze-thaw cycles (≥3) in plasma with 1% sodium fluoride to inhibit esterase activity .

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks to simulate extreme storage conditions .

Q. What comparative approaches exist for evaluating receptor binding kinetics of rac Clopidogrel-d4 versus non-deuterated clopidogrel?

- Surface plasmon resonance (SPR) : Measure real-time binding affinity () to immobilized P2Y12 receptors, comparing association/dissociation rates between analogs .

- Radioligand displacement assays : Use [³H]-2-methylthio-ADP to quantify competitive inhibition in platelet-rich plasma .

- Molecular docking : Model deuterium’s steric effects on receptor-ligand interactions using software like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.